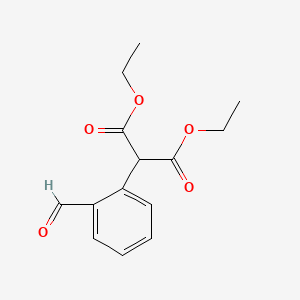![molecular formula C19H21N3O B11924954 1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 521177-46-8](/img/structure/B11924954.png)
1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, a phenylpiperidine moiety, and a methyl group, which collectively contribute to its distinctive properties.
準備方法
The synthesis of 1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenylpiperidine moiety: This step involves the alkylation of the benzimidazole core with a phenylpiperidine derivative, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
化学反応の分析
1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenylpiperidine moiety, using reagents like sodium azide (NaN3) or alkyl halides (R-X).
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, including analgesic and anti-inflammatory effects.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be compared to other compounds with similar structures, such as:
Desmethylprodine: An opioid analgesic with a similar phenylpiperidine moiety, but differing in its ester linkage.
Metronidazole derivatives: Compounds containing imidazole rings, used for their antimicrobial properties.
Phenylpiperidines: A class of compounds known for their central nervous system effects, including analgesic and stimulant properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
521177-46-8 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
1-methyl-3-(1-phenylpiperidin-4-yl)benzimidazol-2-one |
InChI |
InChI=1S/C19H21N3O/c1-20-17-9-5-6-10-18(17)22(19(20)23)16-11-13-21(14-12-16)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3 |
InChIキー |
NDMRYPIZSHKSMU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)


![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)




